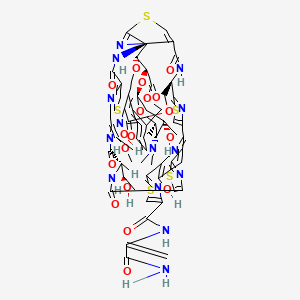

Nocathiacin I

Description

Properties

Molecular Formula |

C61H60N14O18S5 |

|---|---|

Molecular Weight |

1437.5 g/mol |

IUPAC Name |

N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(1S,18S,21E,28S,29S,30S)-30-[(2S,4S,5R,6S)-5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C61H60N14O18S5/c1-22(48(62)78)63-49(79)31-19-97-57(68-31)42-36(77)12-27-41(70-42)30-17-95-55(65-30)29-16-91-59(84)44-28-15-89-45(46(93-37-13-61(5,86)47(74(6)7)25(4)92-37)60(85)90-14-26-10-9-11-35(38(26)28)75(44)87)43(58-69-32(20-98-58)50(80)64-29)73-52(82)34-21-96-56(67-34)40(24(3)88-8)72-53(83)39(23(2)76)71-51(81)33-18-94-54(27)66-33/h9-12,17-21,23,25,29,37,39,43,45-47,76-77,86-87H,1,13-16H2,2-8H3,(H2,62,78)(H,63,79)(H,64,80)(H,71,81)(H,72,83)(H,73,82)/b40-24+/t23-,25+,29+,37+,39+,43+,45+,46+,47-,61+/m1/s1 |

InChI Key |

FFLJEMWVYVKPDW-UMNFMQIXSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@@H]3[C@H]4C5=NC(=CS5)C(=O)N[C@@H](COC(=O)C6=C(CO3)C7=C(COC2=O)C=CC=C7N6O)C8=NC(=CS8)C9=NC(=C(C=C9C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N4)[C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(C)O)N(C)C |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C4C5=NC(=CS5)C(=O)NC(COC(=O)C6=C(CO3)C7=C(COC2=O)C=CC=C7N6O)C8=NC(=CS8)C9=NC(=C(C=C9C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N4)C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(C)O)N(C)C |

Synonyms |

nocathiacin I |

Origin of Product |

United States |

Foundational & Exploratory

Nocathiacin I: A Technical Guide to its Discovery, Isolation, and Characterization from Nocardia sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocathiacin I is a potent thiazolyl peptide antibiotic demonstrating significant activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from the fermentation broth of Nocardia sp. ATCC 202099. The document details the fermentation and purification protocols, summarizes its physicochemical and biological properties in structured tables, and illustrates key experimental workflows and its mechanism of action through diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic drug discovery and development.

Discovery and Producing Organism

This compound, along with its analogs Nocathiacin II and III, was discovered through a screening program for novel antibiotics. It is a secondary metabolite produced by the actinomycete Nocardia sp. strain WW-12651, which has been deposited in the American Type Culture Collection (ATCC) with the accession number 202099.[1]

Biological Activity

This compound exhibits potent in vitro activity against a wide range of Gram-positive bacteria, including clinically significant multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), multi-drug resistant Enterococcus faecium (MREF), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2] It has also demonstrated excellent in vivo efficacy in a systemic Staphylococcus aureus infection mouse model.[1] The antibacterial effect of this compound is bactericidal, with studies showing a significant reduction in bacterial growth within hours of exposure.[3]

Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the L11 ribosomal protein within the 50S ribosomal subunit.[3] This interaction prevents the ribosome from carrying out its function, leading to the cessation of protein production and ultimately bacterial cell death.

Physicochemical Properties

This compound is a complex, highly cross-linked thiazolyl peptide. A significant challenge in its development has been its low aqueous solubility.[4] Recent formulation efforts have developed an injectable lyophilized powder with enhanced solubility.[4]

| Property | Value | Source |

| Molecular Formula | C₆₁H₆₀N₁₄O₁₈S₅ | PubChem |

| Molecular Weight | 1437.5 g/mol | PubChem |

| Appearance | Amorphous solid | [5] |

| Aqueous Solubility | Poor (0.34 mg/mL) | [4] |

| Enhanced Aqueous Solubility (Lyophilized Formulation) | 12.59 mg/mL | [4] |

Experimental Protocols

Fermentation of Nocardia sp. ATCC 202099

The production of this compound can be achieved through submerged fermentation of Nocardia sp. ATCC 202099.

Seed Medium Composition (per liter of deionized water):

| Component | Concentration (g/L) |

| Starch | 20 |

| Dextrose | 5 |

| N-Z case | 3 |

| Yeast Extract | 2 |

| Fish Meat Extract | 5 |

| Calcium Carbonate | 3 |

Fermentation Protocol:

-

Inoculate 100 ml of the seed medium in a 500-ml flask with 4 ml of a frozen vegetative stock culture of Nocardia sp. ATCC 202099.[5]

-

Incubate the seed culture at 32°C.[5]

-

Transfer the seed culture to a production-scale fermenter.

-

A 15,000 L-scale fermentation has been shown to achieve a this compound titer of 310 mg/L after 7 days.[6] During scale-up, monitoring and controlling the off-gas CO2 levels to below 0.5% is crucial for maintaining productivity.[6]

Isolation and Purification

Detailed, step-by-step protocols for the purification of this compound are not extensively detailed in the public literature. However, the general procedure involves extraction and a series of chromatographic steps.

General Protocol:

-

Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate.[5]

-

Solvent Partitioning: Further separation is achieved through solvent partitioning.[5]

-

Chromatography: The extract is subjected to a series of chromatographic purifications.

-

Silica Gel Chromatography: Used for initial fractionation.[7]

-

Sephadex LH-20 Chromatography: Employed for further purification.[7]

-

Preparative HPLC: The final purification of individual Nocathiacin analogs is accomplished using either normal or reverse-phase preparative High-Performance Liquid Chromatography (HPLC).[5] The purification process can be monitored by analytical HPLC with UV detection at 254 nm.[5]

-

In Vitro Antibacterial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of Gram-positive bacteria.

| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.007 | |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.001 - 0.06 | [2] |

| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 0.007 | |

| Enterococcus faecium | Multi-drug Resistant (MREF) | 0.001 - 0.06 | [2] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.007 | |

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | 0.001 - 0.06 | [2] |

| Clostridium difficile | Anaerobe | Potent activity reported | |

| Clostridium perfringens | Anaerobe | Potent activity reported | |

| Mycobacterium tuberculosis | Active | [3] | |

| Mycobacterium avium | Active | [3] |

Conclusion

This compound is a promising thiazolyl peptide antibiotic with exceptional potency against a wide array of Gram-positive bacteria, including those with significant antibiotic resistance. While its discovery and biological activities are well-documented, further public dissemination of detailed purification protocols and experimentally determined physicochemical properties would be beneficial for the research community. The information provided in this technical guide serves as a foundational resource for scientists and professionals engaged in the ongoing effort to develop new and effective antimicrobial agents.

References

- 1. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial evaluation of nocathiacins, a thiazole peptide class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and pharmacodynamic studies of injectable nocathiacin as a novel antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6218398B1 - Nocathiacin antibiotics - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Complexity: A Technical Guide to the Structure Elucidation of Nocathiacin I by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Nocathiacin I, a potent thiazolyl peptide antibiotic isolated from Nocardia sp., has garnered significant attention due to its activity against Gram-positive bacteria, including multidrug-resistant strains.[1] The intricate, highly cross-linked structure of this compound, featuring multiple chiral centers, presents a formidable challenge for structural determination. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) spectroscopic strategies employed to elucidate the complex architecture of this promising antibiotic.

The Central Role of NMR Spectroscopy

The structure of this compound was successfully determined primarily through a suite of advanced NMR techniques.[2] Efforts to crystallize the molecule for X-ray diffraction studies were initially unsuccessful, highlighting the critical role of solution-state NMR in characterizing its conformation and connectivity. To facilitate the assignment of NMR resonances, a uniformly ¹³C/¹⁵N-labeled sample of this compound was utilized, which is a powerful approach for resolving spectral overlap and unambiguously assigning carbon and nitrogen signals.[1]

Data Presentation: NMR Assignments of this compound

While the primary literature describes the use of various NMR techniques, a complete, publicly accessible dataset of all chemical shifts and coupling constants is not available. The following tables present representative ¹H and ¹³C NMR chemical shifts for the key structural fragments of this compound. These values are based on the known structure and typical chemical shifts for similar functional groups and are intended to illustrate the data that would be generated during the structure elucidation process.

Table 1: Representative ¹H NMR Chemical Shifts for Key Moieties of this compound

| Moiety | Representative ¹H Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole Protons | 7.5 - 8.5 | s |

| Indole Protons | 7.0 - 8.0 | d, t, s |

| Pyridine Protons | 8.0 - 9.0 | d, t |

| Amino Acid α-Protons | 4.0 - 5.5 | m |

| Amino Acid β-Protons | 2.5 - 4.0 | m |

| Sugar Moiety Protons | 3.5 - 5.5 | m |

| Methyl Groups | 1.0 - 2.5 | s, d |

Table 2: Representative ¹³C NMR Chemical Shifts for Key Moieties of this compound

| Moiety | Representative ¹³C Chemical Shift (δ, ppm) |

| Thiazole Carbons | 115 - 175 |

| Indole Carbons | 100 - 140 |

| Pyridine Carbons | 120 - 160 |

| Carbonyl Carbons | 165 - 180 |

| Amino Acid α-Carbons | 50 - 65 |

| Amino Acid β-Carbons | 25 - 45 |

| Sugar Moiety Carbons | 60 - 105 |

| Methyl Carbons | 15 - 30 |

Experimental Protocols

The elucidation of this compound's structure relied on a combination of one-dimensional and two-dimensional NMR experiments. Below are detailed methodologies for the key experiments.

1. ¹H NMR Spectroscopy

-

Objective: To identify the number of unique proton environments, their chemical shifts, multiplicities (spin-spin coupling), and relative integrals.

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Typical Parameters:

-

Pulse sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral width: 12-16 ppm.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

2. ¹³C NMR Spectroscopy

-

Objective: To determine the number of unique carbon environments and their chemical shifts.

-

Sample Preparation: As for ¹H NMR. The use of a ¹³C-labeled sample significantly enhances signal intensity.

-

Instrumentation: As for ¹H NMR.

-

Typical Parameters:

-

Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 200-240 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more for unlabeled samples; significantly fewer for labeled samples.

-

3. 2D COSY (Correlation Spectroscopy)

-

Objective: To identify scalar-coupled protons, typically those separated by two or three bonds (e.g., H-C-H or H-C-C-H).

-

Typical Parameters:

-

Pulse sequence: A standard COSY experiment (e.g., cosygpqf).

-

Data points: 2048 in the direct dimension (F2) and 512 in the indirect dimension (F1).

-

Number of scans: 8-16 per increment.

-

Spectral width: Same as ¹H NMR.

-

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

-

Objective: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlations).

-

Typical Parameters:

-

Pulse sequence: A standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

-

¹J(C,H) coupling constant: Optimized for ~145 Hz.

-

Data points: 2048 in F2 and 256 in F1.

-

Number of scans: 4-8 per increment.

-

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Objective: To identify long-range correlations between protons and carbons, typically over two to four bonds. This is crucial for connecting different structural fragments.

-

Typical Parameters:

-

Pulse sequence: A standard HMBC experiment (e.g., hmbcgplpndqf).

-

Long-range coupling constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

-

Data points: 2048 in F2 and 512 in F1.

-

Number of scans: 16-64 per increment.

-

6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Objective: To identify protons that are close in space (typically < 5 Å), irrespective of their bonding. This is essential for determining the stereochemistry and 3D conformation of the molecule.

-

Typical Parameters:

-

Pulse sequence: A standard NOESY experiment (e.g., noesygpph).

-

Mixing time: Ranging from 100 to 800 ms to observe different NOE build-up rates.

-

Data points: 2048 in F2 and 512 in F1.

-

Number of scans: 16-32 per increment.

-

Visualizing the Elucidation Process

The structure elucidation of a complex natural product like this compound is a systematic process. The following diagrams illustrate the general workflow and the logic of connecting molecular fragments using 2D NMR data.

Assembling the Puzzle: The Logic of Structure Elucidation

-

Defining the Building Blocks: The initial analysis of ¹H and ¹³C NMR spectra, along with mass spectrometry data, provides the molecular formula and identifies key functional groups such as thiazoles, indoles, and peptide bonds.

-

Connecting Protons: COSY spectra were fundamental in establishing proton-proton coupling networks. This allowed for the identification of individual amino acid spin systems and the sugar moiety by tracing the connectivity from one proton to its neighbors.

-

Linking Protons to Carbons: HSQC spectra provided the crucial one-bond correlations between each proton and its directly attached carbon atom. This step, especially with the ¹³C-labeled sample, allowed for the unambiguous assignment of the carbon skeleton within each fragment.

-

Bridging the Fragments: The HMBC experiment was paramount in piecing together the entire molecule. By observing correlations between protons and carbons separated by two or three bonds, it was possible to connect the individual amino acid residues, the thiazole and indole rings, and the sugar moiety, revealing the overall planar structure of this compound.

-

Defining the 3D Architecture: The final piece of the puzzle, the stereochemistry and three-dimensional conformation, was solved using NOESY data. NOESY correlations identify protons that are in close proximity in space. By analyzing these through-space interactions, the relative stereochemistry of the numerous chiral centers could be determined. This data was then used to perform restrained simulated annealing calculations to generate a 3D model of the molecule that is consistent with the experimental NMR data.[1]

Conclusion

The structure elucidation of this compound stands as a testament to the power of modern NMR spectroscopy in unraveling the complexities of intricate natural products. Through a systematic application of 1D and 2D NMR techniques, particularly with the aid of isotopic labeling, the complete chemical structure and stereochemistry were successfully determined. This detailed structural knowledge is invaluable for understanding its mechanism of action, guiding synthetic efforts, and developing new, potent antibiotics in the ongoing battle against bacterial resistance.

References

Nocathiacin I: A Deep Dive into its Mechanism of Action on the 50S Ribosomal Subunit

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nocathiacin I, a member of the thiopeptide class of antibiotics, exhibits potent bactericidal activity against a wide spectrum of Gram-positive pathogens, including multidrug-resistant strains. Its efficacy stems from the specific inhibition of bacterial protein synthesis through a targeted interaction with the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, drawing upon structural and biochemical data from closely related thiopeptides. It details the binding site, the specific molecular interactions, and the resulting functional inhibition of the ribosome. Furthermore, this guide outlines the key experimental protocols used to elucidate this mechanism and presents quantitative data on the antibiotic's activity.

Introduction to this compound and the Thiopeptide Antibiotics

This compound is a structurally complex, cyclic thiazolyl peptide antibiotic produced by Nocardia species.[1] It belongs to the thiopeptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent antimicrobial properties.[2] Thiopeptides are characterized by a macrocyclic core containing a six-membered nitrogenous heterocycle and multiple thiazole rings.[3] The primary mechanism of action for many thiopeptides, including this compound, is the inhibition of protein synthesis.[2][4] Notably, this compound has demonstrated bactericidal activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4]

The Molecular Target: The 50S Ribosomal Subunit

The bacterial ribosome, a 70S complex composed of a small (30S) and a large (50S) subunit, is a primary target for numerous antibiotics. The 50S subunit is responsible for catalyzing peptide bond formation and providing the exit tunnel for the nascent polypeptide chain. This compound exerts its inhibitory effect by binding to the 50S subunit.[4]

The Binding Site of this compound

Structural and biochemical studies of closely related thiopeptides, such as thiostrepton and nosiheptide, have pinpointed the binding site to a highly conserved region on the 50S subunit known as the GTPase Associated Center (GAC).[5][6] This region is a cleft formed by the confluence of ribosomal protein L11 and helices 43 and 44 of the 23S rRNA.[6][7] this compound is known to bind to this same complex of 23S rRNA and the L11 protein.[1][4]

The binding is cooperative, meaning the presence of both L11 and the specific 23S rRNA structure is required for high-affinity binding of the antibiotic.[6][8] The N-terminal domain of L11 and specific nucleotides within the 23S rRNA create a pocket that accommodates the thiopeptide molecule.[6]

Detailed Mechanism of Action

By occupying the GAC, this compound and related thiopeptides physically obstruct the binding of translational GTPases, most notably Elongation Factor G (EF-G).[5][9] EF-G is essential for the translocation step of protein synthesis, where the ribosome moves one codon down the mRNA, allowing the next aminoacyl-tRNA to enter the A-site.

The inhibition of EF-G binding effectively stalls the ribosome during the elongation phase of protein synthesis, leading to a cessation of polypeptide chain extension and ultimately, bacterial cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 7. Ribosomal proteins L11 and L10.(L12)4 and the antibiotic thiostrepton interact with overlapping regions of the 23 S rRNA backbone in the ribosomal GTPase centre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cooperative interactions of RNA and thiostrepton antibiotic with two domains of ribosomal protein L11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Nocathiacin I: A Potent Thiopeptide Antibiotic Against Gram-Positive Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nocathiacin I is a member of the thiazolyl peptide (thiopeptide) class of antibiotics, demonstrating potent and targeted activity against a wide spectrum of Gram-positive bacteria. This includes clinically significant multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). Its unique mechanism of action, involving the inhibition of bacterial protein synthesis, makes it a compelling candidate for further investigation and development in an era of mounting antibiotic resistance. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Data Presentation: In Vitro Antibacterial Spectrum

The in vitro activity of this compound has been evaluated against a variety of Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its potent antibacterial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Reference Gram-Positive Strain

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus A27223 | 0.01[1] |

Table 2: MIC₅₀ Values of this compound Against Various Clinical Gram-Positive Isolates

| Bacterial Species | MIC₅₀ (mg/L) |

| Methicillin-Resistant/Susceptible Staphylococcus aureus (MRSA/MSSA) | 0.0078–0.0156[2] |

| Methicillin-Resistant/Susceptible Staphylococcus epidermidis (MRSE/MSSE) | 0.0078–0.0156[2] |

| Vancomycin-Intermediate Enterococcus faecalis/faecium | 0.0078–0.0156[2] |

| Penicillin-Resistant Streptococcus pneumoniae (PRSP) | 0.0078–0.0156[2] |

| Streptococcus pyogenes | 0.0078–0.0156[2] |

| Streptococcus viridans | 0.0078–0.0156[2] |

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.

a. Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader (optional, for automated reading)

b. Procedure:

-

Preparation of this compound Dilutions: Prepare serial twofold dilutions of this compound in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should be appropriate to determine the MIC of the test organism.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 50 µL of the diluted inoculum to each well containing the this compound dilutions.

-

Controls:

-

Growth Control: A well containing only inoculated broth (no antibiotic).

-

Sterility Control: A well containing only uninoculated broth.

-

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. This can be facilitated by using a reading mirror or an automated plate reader.

Time-Kill Kinetics Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

a. Materials:

-

This compound stock solution

-

CAMHB

-

Bacterial inoculum suspension

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities (37°C)

-

Apparatus for serial dilutions and colony counting (e.g., sterile dilution tubes, agar plates, spreader)

b. Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the test organism in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Exposure to this compound: Prepare culture tubes with CAMHB containing this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.

-

Incubation and Sampling: Inoculate the tubes with the prepared bacterial suspension and incubate at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline or broth. Plate a known volume of the appropriate dilutions onto agar plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Mandatory Visualizations

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 50S subunit. This interaction inhibits protein synthesis, a process vital for bacterial survival. The binding site involves ribosomal protein L11 and a specific region of the 23S rRNA. This binding event likely interferes with the function of the peptidyl transferase center, thereby halting peptide bond formation and elongation of the polypeptide chain.

Caption: this compound binding to the 50S ribosomal subunit.

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

References

An In-depth Technical Guide to the Nocathiacin I Biosynthesis Pathway in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocathiacin I is a potent thiopeptide antibiotic with significant activity against a range of multidrug-resistant Gram-positive bacteria. Produced by Actinomycetes such as Nocardia sp. ATCC 202099 and Amycolatopsis fastidiosa, this complex natural product arises from a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway. Understanding the intricate enzymatic machinery responsible for its biosynthesis is crucial for efforts in bioengineering, yield improvement, and the generation of novel analogs with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic functions, and the sequence of post-translational modifications. It includes a compilation of available quantitative data, generalized experimental protocols for key enzyme assays, and detailed visualizations of the biosynthetic pathway and experimental workflows.

This compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the 'noc' cluster (MIBiG accession: BGC0000609). This cluster encodes all the necessary enzymatic machinery, including the precursor peptide, modifying enzymes, and proteins for regulation and transport. The 'noc' gene cluster shares significant homology with the biosynthetic gene cluster for the related thiopeptide, nosiheptide, suggesting a conserved core biosynthetic strategy.

Table 1: Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Putative Function | Homolog in Nosiheptide BGC |

| Core Biosynthesis | ||

| nocA | Precursor peptide | nosM |

| nocI | Dehydratase domain of a LanB-like protein; involved in Ser/Thr dehydration | nosI |

| nocH | Cyclase domain of a LanB-like protein; involved in thiazole formation | nosI |

| nocG | Pyridine synthase, involved in the formation of the central pyridine ring | nosG |

| nocF | Dehydrogenase, involved in pyridine ring formation | nosF |

| Post-Translational Tailoring | ||

| nocL | Radical S-adenosylmethionine (AdoMet) enzyme; synthesizes 3-methyl-2-indolic acid (MIA) from L-tryptophan.[1] | nosL |

| nocB | Cytochrome P450 monooxygenase; hydroxylates the glutamate residue at position 6.[2] | nosB |

| nocU | Cytochrome P450 oxygenase; responsible for N-hydroxylation of the indolic moiety.[1] | - |

| nocV | Cytochrome P450 oxygenase; involved in forming an ether bond between Glu6 and the indolic acid moiety.[3] | - |

| nocT | O-methyltransferase; likely responsible for the O-methylation of a threonine residue. | - |

| nocS1-S6 | Sugar biosynthesis and attachment enzymes; responsible for glycosylation. | - |

| Regulation and Transport | ||

| nocR | Regulatory protein | nosR |

| nocP | Transporter protein | nosP |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, NocA. This peptide is then subjected to a series of extensive post-translational modifications to yield the mature antibiotic.

Precursor Peptide Synthesis

The pathway is initiated with the transcription and translation of the nocA gene to produce the precursor peptide. NocA consists of an N-terminal leader peptide, which acts as a recognition sequence for the modifying enzymes, and a C-terminal core peptide that undergoes modification to become this compound.

Core Scaffold Formation

The formation of the characteristic thiopeptide core, featuring multiple thiazole rings and a central pyridine moiety, is catalyzed by a series of enzymes acting on the NocA core peptide.

-

Dehydration: The LanB-like protein, likely a complex of NocI (dehydratase) and other factors, dehydrates specific serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

-

Cyclodehydration: The cyclodehydratase component (likely involving NocH) catalyzes the cyclization of cysteine residues with the newly formed dehydroamino acids to form thiazoline rings. These are subsequently oxidized to thiazoles.

-

Pyridine Ring Formation: The central pyridine ring is synthesized through a complex cyclization and dehydration cascade involving NocG (a pyridine synthase) and NocF (a dehydrogenase). This process is thought to involve a hetero-Diels-Alder reaction of two dehydroalanine residues.

Tailoring Modifications

Following the formation of the core structure, a series of tailoring enzymes introduce additional chemical moieties that are characteristic of this compound.

-

Indolic Acid Moiety Synthesis: The radical SAM enzyme NocL catalyzes the conversion of L-tryptophan to 3-methyl-2-indolic acid (MIA).[1] This reaction proceeds through an unusual fragmentation-recombination mechanism.[4]

-

Side-Ring Formation: The pre-formed MIA is then attached to the core peptide.

-

Hydroxylation: The cytochrome P450 monooxygenase NocB hydroxylates the glutamate residue at position 6 of the core peptide.[2][5]

-

Further P450-mediated Modifications: The this compound BGC is rich in P450 enzymes. NocU is responsible for the N-hydroxylation of the indolic moiety.[1] NocV is proposed to catalyze the formation of an ether bond, creating a rigid side ring structure.[3]

-

O-methylation: An O-methyltransferase, likely NocT, methylates a threonine residue.

-

Glycosylation: A set of sugar biosynthesis and transferase enzymes (nocS1-S6) synthesize and attach a rare sugar moiety to the hydroxylated glutamate, a key modification that improves the water solubility of this compound.[3]

Final Maturation

The final steps of the biosynthesis likely involve the cleavage of the leader peptide from the modified core peptide by a protease and the transport of the mature this compound out of the cell by the transporter NocP.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is primarily available from fermentation studies and in vitro enzyme assays.

Table 2: Fermentation Titers of this compound

| Producing Strain | Scale | Titer (mg/L) | Reference |

| Amycolatopsis fastidiosa | Shake Flask | ~150-405.8 | (Wei et al., 2011; Li et al., 2010) |

| Amycolatopsis fastidiosa | 15,000 L | ~310 | (Walker et al., 2009) |

| Nocardia sp. ATCC 202099 | Not specified | Not specified | (Sorenson et al., 2004) |

Table 3: In Vitro Enzyme Assay Data for NocL

| Parameter | Value | Conditions | Reference |

| MIA produced | 36 ± 3 µM | 20 µM NocL, 0.5 mM AdoMet, 0.5 mM L-Trp, 500 µM sodium dithionite | [1] |

| Ratio of MIA to 3-methylindole (shunt product) | ~1:3 | 500 µM sodium dithionite | [1] |

| Ratio of MIA to 3-methylindole (shunt product) | ~1:8 | 4 mM sodium dithionite | [1] |

| Iron content per mole of protein | 4.8 ± 0.4 mol | - | [1] |

| Labile sulfide content per mole of protein | 4.4 ± 0.3 mol | - | [1] |

Experimental Protocols

Detailed experimental protocols for every enzyme in the this compound pathway are not publicly available. However, based on the characterization of homologous enzymes and general methods in natural product biosynthesis research, the following generalized protocols can be adapted.

Heterologous Expression and Purification of 'noc' Enzymes

This protocol describes the general workflow for producing and purifying a 'noc' enzyme for in vitro studies.

-

Gene Cloning: The gene of interest (e.g., nocL, nocB) is amplified by PCR from the genomic DNA of the producing strain. The PCR product is then cloned into an appropriate expression vector (e.g., pET series for E. coli) containing a purification tag (e.g., His6-tag).

-

Protein Expression: The expression plasmid is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of expression medium. Protein expression is induced by the addition of an inducer (e.g., IPTG) at a specific cell density and temperature.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

-

Protein Purification: The soluble protein fraction is separated from cell debris by centrifugation. The tagged protein is then purified from the crude lysate using affinity chromatography (e.g., Ni-NTA for His6-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

In Vitro Assay for NocL (Radical SAM Enzyme)

This protocol outlines a method to assess the activity of the MIA synthase NocL.

-

Reaction Mixture Preparation: In an anaerobic environment (e.g., a glovebox), prepare a reaction mixture containing buffer (e.g., MOPS, pH 8.0), purified NocL enzyme, S-adenosylmethionine (AdoMet), L-tryptophan, and a reducing agent (e.g., sodium dithionite).

-

Reaction Incubation: Initiate the reaction by adding the final component (e.g., L-tryptophan). Incubate the reaction at an optimal temperature for a defined period.

-

Reaction Quenching and Product Extraction: Stop the reaction by adding an acid (e.g., HCl). Extract the product, 3-methyl-2-indolic acid (MIA), with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracted product by HPLC or LC-MS to identify and quantify MIA formation.

In Vitro Assay for NocB (Cytochrome P450 Monooxygenase)

This protocol provides a general framework for assaying the hydroxylase activity of NocB.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, the purified P450 enzyme (NocB), the substrate (a biosynthetic intermediate), and a P450 reductase system (including a reductase partner protein and NADPH).

-

Reaction Incubation: Initiate the reaction by adding NADPH. Incubate at an optimal temperature with shaking.

-

Reaction Quenching and Product Extraction: Quench the reaction with an organic solvent (e.g., acetonitrile or methanol) and extract the product.

-

Product Analysis: Analyze the reaction products by HPLC or LC-MS to detect the hydroxylated product.

Visualizations

This compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: General experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a remarkable example of nature's ability to construct complex, biologically active molecules through a modular and efficient enzymatic assembly line. While significant progress has been made in identifying the biosynthetic gene cluster and characterizing some of the key enzymes, further research is needed to fully elucidate the function of all the encoded proteins and the precise sequence of post-translational modifications. A complete understanding of this pathway will not only provide fundamental insights into the biosynthesis of thiopeptide antibiotics but also pave the way for the rational design and production of novel this compound analogs with improved pharmacological properties, contributing to the fight against antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of NocL Involved in Thiopeptide this compound Biosynthesis: A [4Fe-4S] CLUSTER AND THE CATALYSIS OF A RADICAL S-ADENOSYLMETHIONINE ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The catalytic characteristics of NocB in nocathiacin biosynthesis from Nocardia sp. ATCC 202099 - RSC Advances (RSC Publishing) [pubs.rsc.org]

Physicochemical Properties of Nocathiacin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocathiacin I is a complex, glycosylated thiopeptide antibiotic isolated from the fermentation of Nocardia species.[1][2] As a member of the thiazolyl peptide class of antibiotics, it exhibits potent bactericidal activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis, makes it a compelling candidate for further drug development.[3] However, its therapeutic application has been historically hindered by challenging physicochemical properties, most notably its extremely low aqueous solubility.[3][5] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These data are critical for formulation development, pharmacokinetic studies, and the design of synthetic analogues.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₆₁H₆₀N₁₄O₁₈S₅ | [6] |

| Molecular Weight | 1437.5 g/mol | [6] |

| Appearance | Light yellow powder | [3] |

| Solubility (Aqueous) | Historically reported as 0.34 mg/mL. Characterized by extreme hydrophobicity and poor aqueous solubility. | [3][4] |

| Solubility (Enhanced) | A lyophilized, injectable formulation enhanced aqueous solubility to 12.59 mg/mL. | [3] |

| Melting Point | Not consistently reported in the literature. Complex peptides often decompose before melting. | |

| Stereochemistry | Contains 10 chiral centers. The absolute configuration has been determined. | [7] |

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial ribosome and inhibiting protein synthesis. This targeted action contributes to its high selectivity for bacterial cells with minimal toxicity to mammalian cells.[4]

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Protocols

Accurate characterization of this compound is essential for both research and clinical development. The following sections detail the methodologies used for its isolation, purification, and structural analysis.

Isolation and Purification

This protocol describes the extraction and purification of this compound from a fermentation broth of Amycolatopsis fastidiosa.[3]

Workflow Diagram

Caption: Experimental workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The culture broth is extracted with an equal volume of ethyl acetate.

-

Concentration: The organic extract is concentrated using rotary evaporation.

-

Precipitation: The concentrated extract is precipitated by adding an equal volume of n-hexane.

-

Crude Product Isolation: The resulting precipitate is vacuum-dried at 25°C for 12 hours to yield the crude product.

-

Recrystallization: The crude material is then recrystallized from tetrahydrofuran at a concentration of 25 mg/mL.

-

Washing: The recrystallized product is washed with a 30:10-fold volume of an acetone-ethanol mixture.

-

Final Product: The purified product is obtained after vacuum-drying at 25°C for 24 hours. The resulting light yellow powder is stored protected from light in a desiccator at -20°C.[3]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the final this compound product is determined using reverse-phase HPLC.[3]

-

Instrumentation: Agilent 1260 HPLC system or equivalent.

-

Column: Phenomenex Gemini C18 (4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Phosphate buffer (3.4233 g KH₂PO₄ in 1 L H₂O, pH adjusted to 6.0 ± 0.2) : Acetonitrile (75:25, v/v).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Column Temperature: 30°C.

-

Gradient Program: 10–36% Mobile Phase B over 60 minutes.

-

Quantification: Related substance content is calculated using the external standard method based on peak area.[3]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complex, three-dimensional structure of this compound in solution.[7]

-

Sample Preparation: A uniformly ¹³C,¹⁵N-labeled sample of this compound is prepared to facilitate NMR assignments.

-

Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY) are performed to assign all proton and carbon signals and to identify through-bond and through-space correlations.

-

Structural Calculation: The solution structure is calculated using restrained simulated annealing. Nuclear Overhauser Effect (NOE) distance restraints, accurately determined from NOESY spectra, are crucial for this step. During the simulation, all 10 chiral centers are allowed to float.

-

Absolute Configuration Determination: The absolute configuration of a constituent amino acid (e.g., the single threonine residue) is determined using an orthogonal technique like chiral capillary electrophoresis. This allows for the assignment of the absolute configurations of all 10 chiral centers in the final structure.[7]

Conclusion

This compound remains a molecule of significant interest due to its potent antibacterial activity against resistant pathogens. While its inherent poor solubility presents a major formulation challenge, a thorough understanding of its physicochemical properties is the foundation for overcoming this hurdle. The development of novel formulations and synthetic analogues with improved solubility continues to be a key objective in realizing the therapeutic potential of this promising antibiotic class.[8][9] The detailed protocols and data presented in this guide serve as a critical resource for researchers dedicated to advancing this compound and related thiopeptides toward clinical application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 3. Pharmacokinetic and pharmacodynamic studies of injectable nocathiacin as a novel antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiopeptides: antibiotics with unique chemical structures and diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C61H60N14O18S5 | CID 16142519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Conformation and absolute configuration of this compound determined by NMR spectroscopy and chiral capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

Nocathiacin I: A Technical Guide to its Discovery as a Natural Product Lead Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of Nocathiacin I, a potent thiazolyl peptide antibiotic. It covers the journey from the initial screening of the producing microorganism to its isolation, characterization, and evaluation as a promising lead compound for antibacterial drug development. Detailed experimental protocols, quantitative biological data, and visual representations of key processes are provided to support researchers in the field of natural product discovery and antibiotic development.

Executive Summary

This compound is a member of the thiopeptide class of antibiotics, produced by the actinomycete Nocardia sp. ATCC 202099.[1][2] It exhibits remarkable potency against a broad spectrum of Gram-positive bacteria, including clinically significant multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][3] Its novel mechanism of action, which involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit, makes it an attractive candidate for further development. This guide details the key steps and methodologies involved in the discovery and preclinical evaluation of this compound.

Discovery and Screening

The discovery of this compound originated from a screening program aimed at identifying novel antimicrobial agents from natural sources. The producing organism, Nocardia sp. WW-12651 (deposited as ATCC 202099), was identified as a producer of potent anti-Gram-positive activity.[1][2] The general workflow for such a discovery process is outlined below.

Experimental Workflow for this compound Discovery

Fermentation and Isolation

Fermentation Protocol

While specific media compositions can be proprietary, a general approach for the fermentation of Nocardia sp. for the production of secondary metabolites involves the following steps:

-

Inoculum Preparation: A seed culture of Nocardia sp. ATCC 202099 is prepared by inoculating a suitable liquid medium, such as a nutrient broth, and incubating at 26°C with agitation.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. Production media for actinomycetes typically contain a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and trace elements.

-

Incubation: The production culture is incubated for several days under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound.

Isolation and Purification Protocol

The purification of this compound from the fermentation broth is a multi-step process designed to remove impurities and isolate the active compound.[4]

-

Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition this compound into the organic phase.

-

Silica Gel Chromatography: The concentrated organic extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents of increasing polarity to separate compounds based on their affinity for the silica gel. Fractions are collected and tested for antibacterial activity.

-

Sephadex LH-20 Chromatography: Active fractions from the silica gel chromatography are further purified using a Sephadex LH-20 column. This size-exclusion chromatography step separates molecules based on their size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC to yield highly pure this compound.

Biological Activity

This compound demonstrates potent bactericidal activity against a wide range of Gram-positive bacteria. Its efficacy is particularly noteworthy against drug-resistant strains.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against various pathogenic bacteria.

| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.0078 - 0.0156 | [5] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.0078 - 0.0156 | [3][5] |

| Staphylococcus epidermidis | Methicillin-Susceptible (MSSE) | 0.0078 - 0.0156 | [5] |

| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 0.0078 - 0.0156 | [5] |

| Enterococcus faecium | Multi-drug Resistant (MREF) | Potent activity (ng/mL range) | [1] |

| Enterococcus faecalis/faecium | Vancomycin-Intermediate | 0.0078 - 0.0156 | [5] |

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | 0.0078 - 0.0156 | [1][5] |

| Streptococcus pyogenes | 0.0078 - 0.0156 | [5] | |

| Streptococcus viridans | 0.0078 - 0.0156 | [5] | |

| Clostridium difficile | Potent activity | [4] | |

| Clostridium perfringens | Potent activity | [4] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It targets the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery.

Ribosomal Target and Signaling Pathway

This compound binds to a pocket on the 50S ribosomal subunit formed by the 23S rRNA and ribosomal protein L11.[3] This binding event interferes with the function of elongation factors, thereby halting the process of peptide chain elongation and ultimately leading to bacterial cell death.

Conclusion and Future Directions

This compound represents a promising natural product lead compound with potent antibacterial activity against a range of clinically important Gram-positive pathogens. Its novel mechanism of action provides a potential avenue to combat the growing threat of antibiotic resistance. However, challenges such as its poor water solubility have historically hindered its clinical development. Ongoing research efforts are focused on the synthesis of more soluble and efficacious analogs, as well as the development of novel formulations to overcome these limitations. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing this compound and other natural products in the drug discovery pipeline.

References

- 1. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities. | Semantic Scholar [semanticscholar.org]

- 3. Antimicrobial evaluation of nocathiacins, a thiazole peptide class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modern Trends in Natural Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Activity of Nocathiacin I Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nocathiacin I is a thiopeptide antibiotic with potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, involving the inhibition of protein synthesis, makes it a promising candidate for the development of new anti-infective therapies. These application notes provide a summary of the in vitro activity of this compound against MRSA and detailed protocols for its evaluation.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents Against MRSA

| Organism | This compound MIC₅₀ (mg/L) | Vancomycin MIC₅₀ (mg/L) | Linezolid MIC₅₀ (mg/L) |

| MRSA | 0.0078–0.0156 | 1.0 | 1.0 |

Data compiled from studies on large panels of clinical isolates, demonstrating this compound's superior potency.[1]

Table 2: Time-Kill Kinetics of this compound Against S. aureus

| Concentration | Time (hours) | Log₁₀ CFU/mL Reduction |

| 1 x MIC | 4 | > 3 |

| 2 x MIC | 4 | > 3 |

| 4 x MIC | 4 | > 3 |

This compound demonstrates rapid, concentration-dependent killing of S. aureus.[2] A bactericidal effect is generally defined as a ≥ 3-log₁₀ reduction in CFU/mL.

Table 3: Post-Antibiotic Effect (PAE) of this compound Against S. aureus

| Concentration | Duration of PAE (hours) |

| 0.5 x MIC | < 0.6 |

| 1 x MIC | < 0.6 |

| 2 x MIC | ~1.1 |

The post-antibiotic effect of this compound is concentration-dependent, with higher concentrations leading to a longer suppression of bacterial growth after removal of the antibiotic.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4]

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

MRSA isolate(s)

-

0.5 McFarland standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the MRSA strain.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.

-

-

Inoculation:

-

Add 50 µL of the working inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.

-

Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

-

Protocol 2: Time-Kill Assay

This protocol assesses the rate of bactericidal activity of this compound against MRSA.[1][5][6][7]

Materials:

-

This compound stock solution

-

CAMHB

-

Sterile flasks or tubes

-

MRSA isolate(s)

-

Shaking incubator (37°C)

-

Sterile saline or PBS

-

Tryptic Soy Agar (TSA) plates

-

Micropipettes and sterile tips

-

Timer

Procedure:

-

Inoculum Preparation:

-

Prepare an overnight culture of the MRSA strain in CAMHB.

-

Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

-

Assay Setup:

-

Prepare flasks/tubes containing CAMHB with different concentrations of this compound (e.g., 0x, 1x, 2x, 4x, 8x MIC).

-

Inoculate each flask/tube with the prepared MRSA suspension.

-

Include a growth control (no antibiotic).

-

-

Incubation and Sampling:

-

Incubate the flasks/tubes at 37°C with constant agitation (e.g., 120 rpm).

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask/tube.

-

-

Viable Cell Counting:

-

Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

-

Plate 100 µL of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (CFU) on the plates that yield 30-300 colonies.

-

Calculate the CFU/mL for each time point and concentration.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each concentration of this compound.

-

Protocol 3: Post-Antibiotic Effect (PAE) Assay

This protocol determines the duration of growth suppression after brief exposure to this compound.[8]

Materials:

-

This compound stock solution

-

CAMHB

-

Sterile centrifuge tubes

-

MRSA isolate(s)

-

Shaking incubator (37°C)

-

Sterile saline or PBS

-

Centrifuge

Procedure:

-

Exposure Phase:

-

Prepare two tubes with an MRSA suspension in CAMHB at a concentration of approximately 1 x 10⁶ CFU/mL.

-

To one tube (test), add this compound at a specific concentration (e.g., 2x MIC). The other tube serves as the control.

-

Incubate both tubes at 37°C for a defined period (e.g., 1-2 hours).

-

-

Antibiotic Removal:

-

Centrifuge both tubes to pellet the bacteria.

-

Discard the supernatant.

-

Wash the pellets twice with pre-warmed sterile saline or CAMHB to remove the antibiotic.

-

Resuspend the pellets in fresh, pre-warmed CAMHB.

-

-

Regrowth Phase:

-

Incubate both tubes at 37°C with shaking.

-

At regular intervals (e.g., every hour), determine the viable cell count (CFU/mL) for both the test and control cultures as described in the Time-Kill Assay protocol.

-

-

PAE Calculation:

-

The PAE is calculated using the formula: PAE = T - C

-

Where T is the time required for the count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.

-

Where C is the time required for the count in the untreated control culture to increase by 1 log₁₀.

-

-

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound against MRSA.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship in Time-Kill Assay

Caption: Logical flow of a time-kill assay experiment.

References

- 1. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic studies of injectable nocathiacin as a novel antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. academic.oup.com [academic.oup.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. emerypharma.com [emerypharma.com]

Application Notes and Protocols for Nocathiacin I in a Systemic Staphylococcus aureus Infection Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Nocathiacin I in a murine model of systemic Staphylococcus aureus infection. The information is compiled from recent preclinical studies and established methodologies.

Introduction

This compound is a potent thiazolyl peptide antibiotic with significant in vitro activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action involves the inhibition of bacterial protein synthesis by binding to the L11 protein on the 50S ribosomal subunit. Preclinical studies have demonstrated its excellent in vivo efficacy in mouse models of systemic S. aureus infection, positioning it as a promising candidate for further development.[2]

Mechanism of Action: this compound

This compound exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis. This targeted inhibition disrupts essential cellular processes, leading to bacterial cell death.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of an injectable formulation of this compound compared to standard-of-care antibiotics in a murine systemic infection model. The median effective dose (ED₅₀) represents the dose required to protect 50% of the infected mice from mortality.

Table 1: In Vivo Efficacy of Injectable this compound Against Methicillin-Resistant Staphylococcus aureus (MRSA) in a Systemic Infection Model

| Compound | MRSA Strain 1 ED₅₀ (mg/kg) | MRSA Strain 2 ED₅₀ (mg/kg) |

| This compound | 0.64 | 0.87 |

| Vancomycin | 8.38 | 9.92 |

| Linezolid | 13.65 | 17.02 |

Data sourced from Xiong et al., 2025.

Table 2: In Vivo Efficacy of Injectable this compound Against Other Gram-Positive Pathogens in a Systemic Infection Model

| Compound | Penicillin-Resistant S. pneumoniae ED₅₀ (mg/kg) | S. haemolyticus ED₅₀ (mg/kg) | Vancomycin-Intermediate E. faecalis ED₅₀ (mg/kg) | Vancomycin-Intermediate E. faecium ED₅₀ (mg/kg) |

| This compound | 1.96 | 0.73 | 0.98 | 1.35 |

| Vancomycin | 21.09 | 19.67 | 23.85 | 28.59 |

| Linezolid | 9.96 | 13.37 | 20.14 | 24.70 |

Data sourced from Xiong et al., 2025.

Experimental Protocols

The following protocols are synthesized from established methods for creating systemic S. aureus infection models in mice and recent studies on this compound.

Protocol 1: Preparation of S. aureus Inoculum

This protocol describes the preparation of a standardized bacterial suspension for inducing systemic infection.

Materials:

-

Staphylococcus aureus strain (e.g., MRSA ATCC 43300)

-

Tryptic Soy Broth (TSB)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Spectrophotometer

-

Centrifuge

-

Sterile microcentrifuge tubes

Procedure:

-

Inoculate a single colony of S. aureus into 5 mL of TSB.

-

Incubate overnight at 37°C with shaking (200 rpm).

-

The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

-

Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).

-

Wash the bacterial pellet twice with sterile PBS.

-

Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The exact concentration should be confirmed by serial dilution and plating on Tryptic Soy Agar (TSA).

Protocol 2: Systemic S. aureus Infection Mouse Model

This protocol outlines the procedure for establishing a systemic infection in mice.

Materials:

-

6-8 week old female BALB/c or ICR mice

-

Prepared S. aureus inoculum

-

Sterile syringes and needles (e.g., 27-gauge)

-

Animal housing and monitoring equipment

Procedure:

-

Acclimatize mice for at least 7 days before the experiment.

-

On the day of infection, briefly restrain the mice.

-

Inject 100 µL of the prepared S. aureus inoculum (e.g., 1 x 10⁷ CFU) intravenously (IV) via the tail vein or intraperitoneally (IP). The IP route may require a higher inoculum and the addition of a mucin solution to enhance infectivity.

-

Monitor the mice closely for clinical signs of illness (e.g., ruffled fur, lethargy, weight loss) at least twice daily.

-

Record survival rates daily for the duration of the experiment (typically 7-14 days).

Caption: Experimental workflow for in vivo efficacy testing.

Protocol 3: Preparation and Administration of this compound

This protocol describes the preparation of an injectable this compound formulation and its administration.

Materials:

-

This compound powder

-

Solvents and excipients for formulation (e.g., as described by Xiong et al., resulting in a lyophilized powder for reconstitution)

-

Sterile water for injection or appropriate vehicle

-

Sterile syringes and needles

Procedure:

-

Prepare the injectable this compound formulation. A recent study developed a lyophilized powder of this compound with enhanced solubility. This formulation is reconstituted with sterile water for injection prior to use.

-

The final concentration of the dosing solution should be adjusted based on the desired dosage and the average weight of the mice.

-

Administer the prepared this compound solution to the mice via a suitable route, such as subcutaneous (SC) or intravenous (IV) injection.

-

The treatment schedule can vary. A typical regimen might involve administration once or twice daily, starting at a specified time post-infection (e.g., 2 hours).

-

A vehicle control group (receiving the formulation without this compound) and a positive control group (e.g., vancomycin or linezolid) should be included in the study design.

Protocol 4: Determination of Bacterial Load in Organs

This protocol details the method for quantifying the bacterial burden in target organs to assess treatment efficacy.

Materials:

-

Aseptic surgical instruments

-

Sterile PBS

-

Tissue homogenizer

-

Tryptic Soy Agar (TSA) plates

-

Incubator

Procedure:

-

At a predetermined endpoint (e.g., 24 or 48 hours post-treatment, or at the time of humane euthanasia), euthanize the mice.

-

Aseptically harvest target organs (e.g., kidneys, liver, spleen).

-

Weigh each organ.

-

Homogenize each organ in a known volume of sterile PBS.

-

Perform serial dilutions of the tissue homogenates in sterile PBS.

-

Plate the dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per gram of tissue.

Logical Relationships in Efficacy Assessment

The successful evaluation of this compound's in vivo efficacy relies on the interplay of several key factors.

Caption: Key factors in assessing in vivo efficacy.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Nocathiacin I Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocathiacin I, a member of the thiazolyl peptide antibiotic class, demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant enterococci (VRE)[1][2]. Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit[1]. However, the therapeutic development of this compound has been hampered by its low aqueous solubility[3]. Consequently, numerous derivatives have been synthesized to improve its pharmacokinetic properties while retaining its potent antibacterial activity[4][5].

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives using the broth microdilution method. This standardized assay is crucial for evaluating the in vitro potency of these novel antibiotic candidates and for structure-activity relationship (SAR) studies.

Data Presentation

The following table summarizes the reported MIC values for this compound and some of its derivatives against key Gram-positive pathogens.

| Compound/Derivative | Organism | MIC Range (µg/mL) | Reference(s) |

| This compound (BMS-249524) | Staphylococcus aureus (MSSA/MRSA) | 0.0078 - 0.0156 | [3] |

| Enterococcus faecalis (VSE/VRE) | 0.0078 - 0.0156 | [3] | |

| Streptococcus pneumoniae (PSP/PRSP) | 0.0078 - 0.0156 | [3] | |

| Streptococcus pyogenes | 0.0078 - 0.0156 | [3] | |

| Clostridium difficile | Potent activity reported | [6] | |

| BMS-411886 (Water-soluble derivative) | Gram-positive pathogens | Potent activity reported | [1] |

| BMS-461996 (Water-soluble derivative) | Gram-positive pathogens | Potent activity reported | [1] |

| Amide Analogs (e.g., compound 19) | Gram-positive pathogens | Potent activity reported | [4] |

Experimental Protocols

Principle of the Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro[7][8]. This is achieved by challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate[9].

Materials

-

This compound derivatives

-

Dimethyl sulfoxide (DMSO) or 5% glucose solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For Streptococcus pneumoniae: CAMHB supplemented with 2.5-5% lysed horse blood[10]

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipettes (50-200 µL and 5-50 µL)

-

Sterile pipette tips

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619)

-

Tryptic Soy Agar (TSA) or Blood Agar plates

-

0.9% sterile saline

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Plate shaker (optional)

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol

1. Preparation of this compound Derivative Stock Solution:

-

Due to the hydrophobic nature of this compound and many of its derivatives, careful preparation of the stock solution is critical.

-

Method A (for poorly soluble derivatives): Accurately weigh the this compound derivative and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Method B (for more soluble derivatives): A 5% glucose solution can also be used as a solvent, as reported for this compound[3].

-

Further dilutions should be made in the appropriate growth medium (CAMHB). The final concentration of DMSO in the assay wells should not exceed 1% to avoid any inhibitory effects on bacterial growth.

2. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 4-5 mL of sterile 0.9% saline.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution followed by a 1:2 dilution upon inoculation[11].

3. Preparation of Serial Dilutions in the Microtiter Plate:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the 2x final concentration of the this compound derivative stock solution to the wells in the first column.

-

Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

-

Column 11 should serve as a positive control (bacterial growth without the drug), and column 12 as a negative/sterility control (broth only).

4. Inoculation of the Microtiter Plate:

-

Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to each well, except for the sterility control wells (column 12).